molecular formula C12H17O4- B1401547 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate CAS No. 479544-59-7

4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate

Cat. No.: B1401547
CAS No.: 479544-59-7
M. Wt: 225.26 g/mol
InChI Key: NGYBUUGWLHYSBO-UHFFFAOYSA-M
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Description

4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate is an ester derivative of succinic acid, characterized by a cyclooct-4-enyl group attached via an oxygen linkage to the carbonyl position of the oxobutanoate backbone. The cyclooctene ring introduces steric bulk and conformational flexibility, which can influence thermal stability, solubility, and reactivity compared to simpler aliphatic or aromatic analogs .

Properties

IUPAC Name

4-cyclooct-4-en-1-yloxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-11(14)8-9-12(15)16-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2,(H,13,14)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYBUUGWLHYSBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90785213
Record name 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90785213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479544-59-7
Record name 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90785213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate typically involves the reaction of cyclooct-4-en-1-ol with a suitable oxobutanoate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve the use of nucleophiles such as alkoxides or amines.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(But-3-en-1-yloxy)-4-oxobutanoic acid

  • Structure : Features a shorter butenyl chain instead of cyclooctene.
  • Thermal Stability : Decomposes at 240°C, generating fragments with m/z 45, 55, 73, and 155, indicative of ester cleavage and cyclization .
  • Chromatographic Behavior : Retention time of 31.72 minutes (vs. cyclooctene derivative’s hypothetical longer retention due to larger ring size) .

4-(Acryloyloxy)butyl 4-oxobutanoate

  • Structure : Contains an acryloyloxy group, enabling crosslinking in polymers.
  • Mass Spectrometry : Fragments at m/z 228 (molecular ion) and 173 (loss of CO₂), contrasting with cyclooctene derivatives’ fragmentation patterns .
  • Application : Used in synthesizing poly(alkylene succinate)s, where its unsaturated bond facilitates post-polymerization modifications .

Aromatic and Heterocyclic Derivatives

Methyl 4-(4′-chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate

  • Synthesis : Prepared via Suzuki coupling (77% yield), highlighting efficient aromatic functionalization .

Benzyl 4-(indolin-1-yl)-4-oxobutanoate

  • Structure : Indolinyl group introduces hydrogen-bonding capacity.
  • Purity : ≥95% by LCMS, comparable to analytical standards for cyclooctene derivatives .
  • Utility : Demonstrates how heterocyclic substituents can enhance target specificity in enzyme inhibition studies .

Cycloalkyl Derivatives

4-(Cyclohexyloxy)-4-oxobutanoic acid

  • Physical Properties : Molecular weight 200.234 vs. cyclooctene derivative’s higher mass (~250–300 g/mol).
  • Solubility : Cyclohexyl’s hydrophobicity (logP ~1.9) likely exceeds cyclooctene’s due to reduced ring strain and polarity .
  • Industrial Use : Employed in radiopharmaceuticals (e.g., Radioplex), underscoring ester versatility in drug formulation .

Halogenated and Electrophilic Analogs

Methyl 4-chloro-4-oxobutanoate

  • Reactivity : Chlorine atom enhances electrophilicity, making it a key intermediate in acylations (e.g., peptide synthesis) .
  • Safety : Requires stringent handling (corrosive, CAS 1490-25-1), unlike the less reactive cyclooctene ester .

Sodium Salts and Enhanced Solubility

Sodium 4-[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]-4-oxobutanoate

  • Application : Hydrocortisone prodrug with improved aqueous solubility due to the sodium carboxylate group .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight Retention Time (min) logP Key Application
This compound* ~280 N/A ~2.5 Polymer chemistry
4-(But-3-en-1-yloxy)-4-oxobutanoic acid 172.18 31.72 1.7 Thermal decomposition
Methyl 4-chloro-4-oxobutanoate 150.56 N/A 0.9 Synthetic intermediate
4-(Cyclohexyloxy)-4-oxobutanoic acid 200.23 N/A 1.9 Radiopharmaceuticals

*Estimated based on structural analogs.

Research Findings and Implications

  • Thermal Behavior : Cyclooctene’s bulky structure may delay decomposition compared to linear alkenyl esters (e.g., butenyl derivatives), as seen in poly(butylene succinate) studies .
  • Biological Relevance : Aromatic analogs (e.g., biphenyl, indolinyl) exhibit target-specific bioactivity, whereas cyclooctene derivatives may prioritize material science applications .
  • Synthetic Challenges : Cyclooctene’s ring strain could complicate esterification, necessitating optimized catalysts or conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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